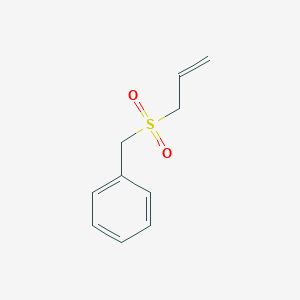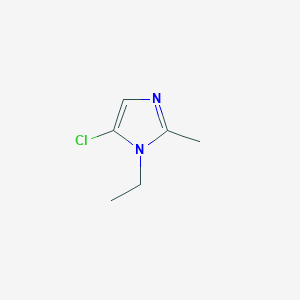![molecular formula C11H16ClNO B181009 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol CAS No. 22563-91-3](/img/structure/B181009.png)
2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research as a tool to study the biochemical and physiological effects of beta-adrenergic receptor activation.
Mecanismo De Acción
2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol acts as a selective beta-adrenergic agonist, which means it binds to and activates beta-adrenergic receptors in the body. The activation of these receptors leads to an increase in cAMP levels, which in turn activates downstream signaling pathways that regulate various physiological processes. The specific effects of 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol depend on the type of beta-adrenergic receptor it activates and the tissue in which it is acting.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol vary depending on the experimental setup and the tissue being studied. In general, activation of beta-adrenergic receptors by 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol leads to an increase in cAMP levels, which can have a variety of downstream effects. These effects include increased cardiac output, relaxation of smooth muscle, and increased glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol in lab experiments is its selectivity for beta-adrenergic receptors. This allows researchers to study the specific effects of beta-adrenergic receptor activation without interference from other signaling pathways. However, one limitation of using 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol is that its effects can be tissue-specific, which means that results obtained from one tissue may not be applicable to other tissues.
Direcciones Futuras
There are several future directions for research on 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol. One area of interest is the role of beta-adrenergic receptors in metabolic disorders such as diabetes and obesity. Another area of interest is the development of more selective beta-adrenergic agonists that can target specific beta-adrenergic receptor subtypes. Additionally, research is needed to better understand the tissue-specific effects of beta-adrenergic receptor activation by 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol and other beta-adrenergic agonists.
Métodos De Síntesis
The synthesis of 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol involves the reaction of 4-chlorobenzylamine with 2-methyl-1-propanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The final product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol is widely used in scientific research as a tool to study the biochemical and physiological effects of beta-adrenergic receptor activation. It is used in a variety of experimental setups, including in vitro and in vivo studies, to investigate the role of beta-adrenergic receptors in various physiological processes such as cardiac function, smooth muscle contraction, and glucose metabolism.
Propiedades
Número CAS |
22563-91-3 |
|---|---|
Nombre del producto |
2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol |
Fórmula molecular |
C11H16ClNO |
Peso molecular |
213.7 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H16ClNO/c1-11(2,8-14)13-7-9-3-5-10(12)6-4-9/h3-6,13-14H,7-8H2,1-2H3 |
Clave InChI |
MNZKAQWNFMEAFE-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)Cl |
SMILES canónico |
CC(C)(CO)NCC1=CC=C(C=C1)Cl |
Otros números CAS |
22563-91-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



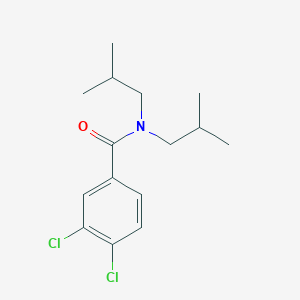
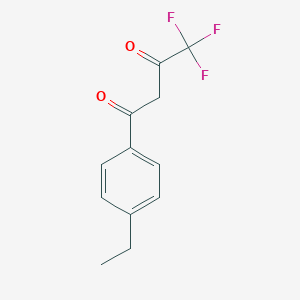
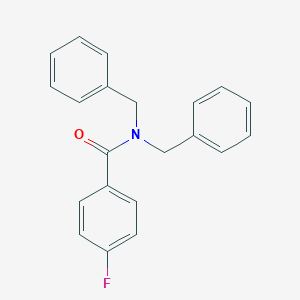
![2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B180930.png)
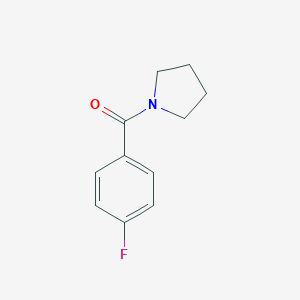
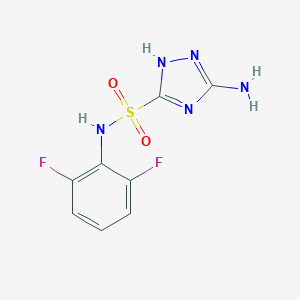
![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)
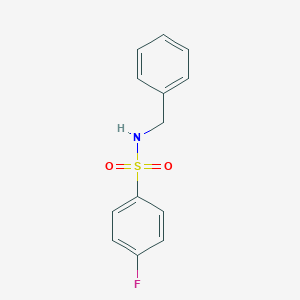
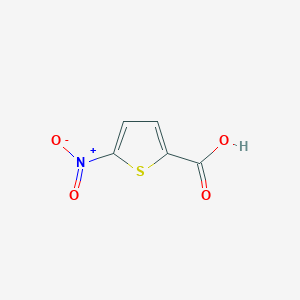
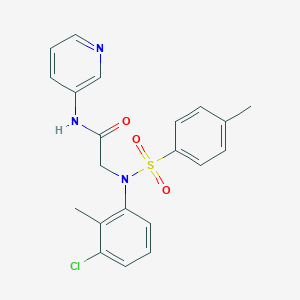
![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)
![(4-Nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B180945.png)
